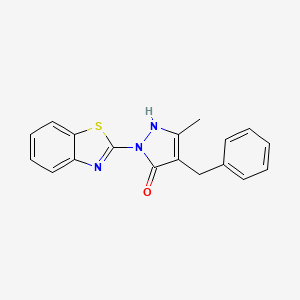![molecular formula C24H15N7O B11034848 2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine](/img/structure/B11034848.png)
2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes involved.
Chemical Reactions Analysis
Types of Reactions
2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP) is often used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is a common reducing agent.
Substitution: Halogens and nucleophiles are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine has several scientific research applications:
Medicinal Chemistry: This compound has potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for use in organic electronics and other advanced materials.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways . The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: This compound shares a similar imidazole ring structure but is fused with a pyridine moiety instead of an indole.
Imidazo[2,1-b][1,3,4]thiadiazole: This compound features an imidazole ring fused with a thiadiazole moiety.
Uniqueness
2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine is unique due to its combination of an imidazole ring with an indole moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H15N7O |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
(1Z,3Z)-1-(4H-imidazo[4,5-b]indol-2-ylidene)-3-(2-oxo-1H-indol-3-ylidene)-2-phenylguanidine |
InChI |
InChI=1S/C24H15N7O/c32-22-20(16-11-5-7-13-18(16)27-22)29-23(25-14-8-2-1-3-9-14)31-24-28-19-15-10-4-6-12-17(15)26-21(19)30-24/h1-13H,(H2,25,26,27,28,29,30,31,32) |
InChI Key |
PUJLKCWBXWGVKJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(/N=C\2/C3=CC=CC=C3NC2=O)/N=C\4/N=C5C6=CC=CC=C6NC5=N4 |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N=C2C3=CC=CC=C3NC2=O)N=C4N=C5C6=CC=CC=C6NC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11034771.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B11034779.png)
![4-Methyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11034785.png)
![(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-fluoro-4,4-dimethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034793.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11034796.png)
![ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11034804.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B11034812.png)
![2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11034816.png)
![N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]acrylamide](/img/structure/B11034817.png)

![N-(2-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11034845.png)
![dimethyl 2-[2,2,6-trimethyl-1-(naphthalen-2-ylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11034856.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034862.png)

